
4-(3-Chlorophenyl)piperidin-4-ol
Übersicht
Beschreibung
“4-(3-Chlorophenyl)piperidin-4-ol” is a biochemical used for proteomics research . It has a molecular formula of C11H14ClNO and a molecular weight of 211.69 .
Synthesis Analysis
The synthesis of “4-(3-Chlorophenyl)piperidin-4-ol” involves a process where 30g of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol, 500g of pure water, and 12g of palladium-carbon catalyst are mixed. Hydrogen is then passed in to make the pressure of hydrogen 0.1MPa and perform catalysis at 25°C. The reaction undergoes hydrogenation deprotection group for 24 hours .Molecular Structure Analysis
In the molecular structure of “4-(3-Chlorophenyl)piperidin-4-ol”, the piperidine ring adopts a chair conformation. The hydroxyl substituent and the N-bound H atom occupy the axial positions, while the benzene ring occupies the equatorial position .Physical And Chemical Properties Analysis
“4-(3-Chlorophenyl)piperidin-4-ol” appears as a white to creamy-white crystalline powder . It has a melting point of 137-140 °C, a predicted boiling point of 344.5±42.0 °C, and a density of 1.1138 (rough estimate) .Wissenschaftliche Forschungsanwendungen
HIV Treatment Research
- Summary of Application: A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .
- Methods of Application: The compounds were synthesized and their CCR5 antagonistic activities were evaluated . The CCR5 receptor is essential for the process of HIV-1 entry, and blocking this receptor can potentially treat HIV-1 infections .
- Results or Outcomes: The compounds showed promising CCR5 antagonistic activities, indicating their potential as treatments for HIV-1 .
Synthesis of IP Agonists
- Summary of Application: 4-Hydroxypiperidine (4-Piperidinol) can be used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist . The IP receptor is a target for drugs that can have antiplatelet and vasodilatory effects .
- Methods of Application: The compound is synthesized through nucleophilic ring-opening of 3- (4-chlorophenyl)-oxazolidin-2-one prepared by a one-pot procedure with 4-piperidinol and selective O -alkylation of 1- (2- (4-chlorophenylamino)ethyl)piperidin-4-ol .
- Results or Outcomes: The obtained compound is a potent and selective IP agonist displaying a long duration of action .
Fluorescent Sigma Receptor Probes
- Summary of Application: 4-(4-Chlorophenyl)-4-hydroxypiperidine can be used as potential fluorescent sigma receptor probes . Sigma receptors are a set of proteins located in the endoplasmic reticulum. Fluorescent sigma receptor probes can be used to study the biological functions of these receptors .
- Methods of Application: The compound is synthesized and then used to label sigma receptors. The fluorescence of the compound allows for the visualization of the receptors .
- Results or Outcomes: The use of this compound as a fluorescent probe can help in understanding the role of sigma receptors in various biological processes .
Antagonists of the Human H3 Receptor
- Summary of Application: Compounds with a substituted 4-piperidinol core, such as 4-(3-Chlorophenyl)piperidin-4-ol, have been found to be potent antagonists of the human H3 receptor . The H3 receptor is a histamine receptor in the central nervous system that plays a role in cognitive and sleep-wake regulation .
- Methods of Application: The compound is synthesized and its antagonistic activity against the H3 receptor is evaluated .
- Results or Outcomes: The compound shows potent antagonistic activity against the H3 receptor, indicating its potential as a therapeutic agent for disorders related to cognitive and sleep-wake regulation .
Fluorescent Sigma Receptor Probes
- Summary of Application: 4-(4-Chlorophenyl)-4-hydroxypiperidine can be used as potential fluorescent sigma receptor probes . Sigma receptors are a set of proteins located in the endoplasmic reticulum. Fluorescent sigma receptor probes can be used to study the biological functions of these receptors .
- Methods of Application: The compound is synthesized and then used to label sigma receptors. The fluorescence of the compound allows for the visualization of the receptors .
- Results or Outcomes: The use of this compound as a fluorescent probe can help in understanding the role of sigma receptors in various biological processes .
Synthesis of 4-(4-Chlorophenyl)piperidin-4-ol
- Summary of Application: 4-(4-Chlorophenyl)piperidin-4-ol can be synthesized from 1-benzyl-4-(4-chlorophenyl)-4-piperidinol . This compound can be used in various chemical reactions and studies .
- Methods of Application: The compound is synthesized through a series of reactions involving hydrogenation, filtration, liquid separation, and reflux .
Safety And Hazards
Zukünftige Richtungen
Piperidines, such as “4-(3-Chlorophenyl)piperidin-4-ol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11/h1-3,8,13-14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJGUVHLVCOIFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434163 | |
| Record name | 4-(3-chlorophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)piperidin-4-ol | |
CAS RN |
70558-16-6 | |
| Record name | 4-(3-chlorophenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B1311682.png)
![Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate](/img/structure/B1311685.png)


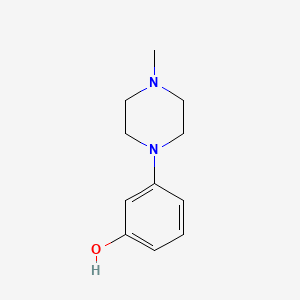
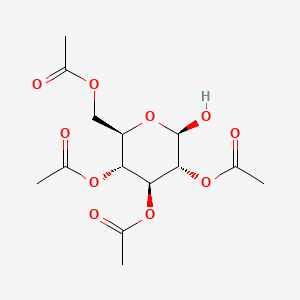
![2,2,2-trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1311695.png)

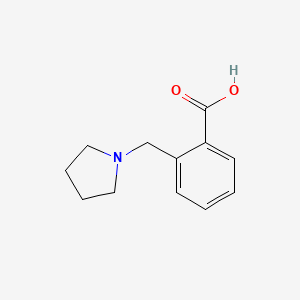
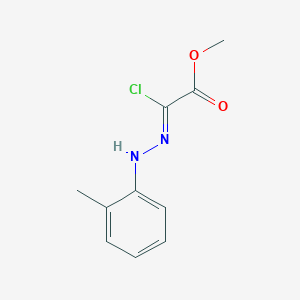
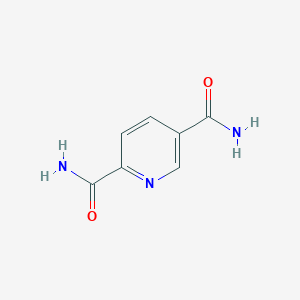
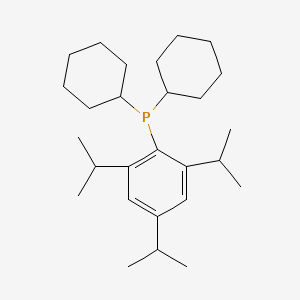
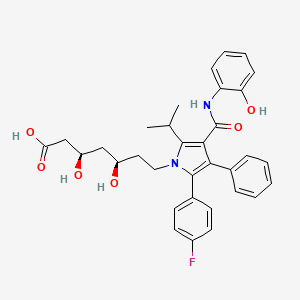
![6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide](/img/structure/B1311713.png)